

# An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid (C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273

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## Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-6-methylbenzoic acid**, a key organic intermediate with the chemical formula C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>. The document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and predicted spectral data for identification and characterization. While its primary established role is in the synthesis of the agricultural fungicide metrafenone, this guide also explores its potential, though currently uninvestigated, relevance in drug development by drawing parallels with structurally similar compounds. The mechanism of action of its key derivative, metrafenone, is also elucidated, providing context for its biological activity.

## Molecular Structure and Chemical Identity

**2-Methoxy-6-methylbenzoic acid** is an aromatic carboxylic acid. The benzene ring is substituted with a carboxyl group, a methoxy group at the ortho position, and a methyl group at the other ortho position. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>

Molecular Weight: 166.17 g/mol

IUPAC Name: **2-Methoxy-6-methylbenzoic acid**

CAS Number: 6161-65-5

Chemical Structure:

Caption: 2D structure of **2-Methoxy-6-methylbenzoic acid**.

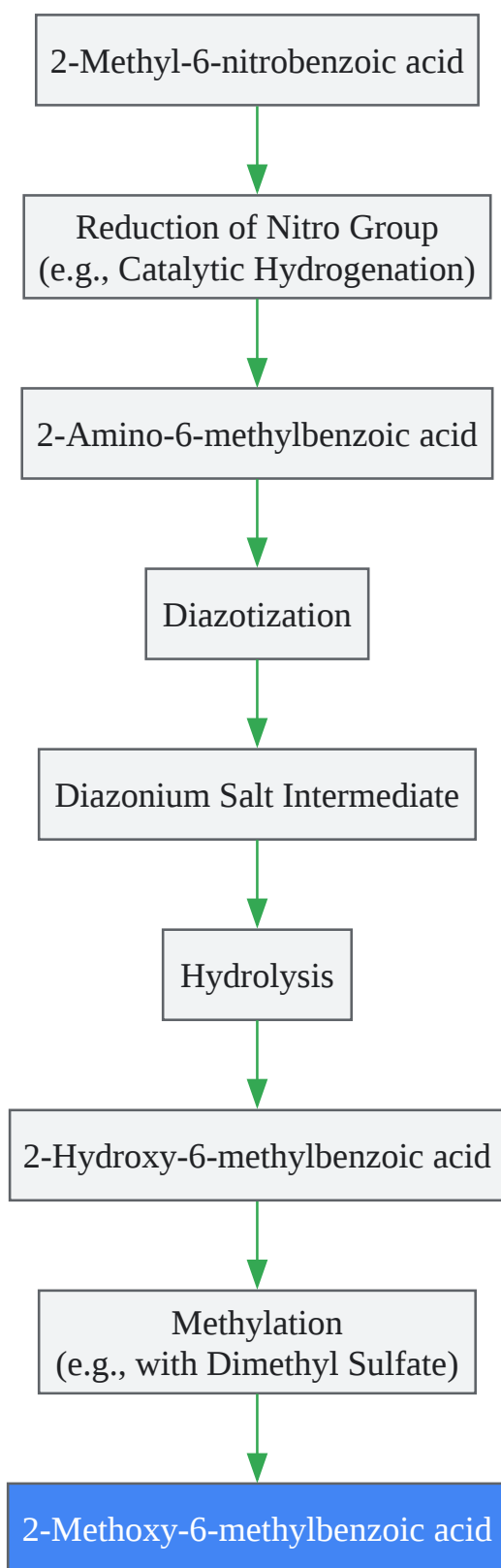
## Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	166.17 g/mol	[1]
Melting Point	Not available in searched literature	
Boiling Point	Not available in searched literature	
pKa	Not available in searched literature	
Solubility	Not available in searched literature	

## Experimental Protocols: Synthesis

A detailed protocol for the synthesis of **2-Methoxy-6-methylbenzoic acid** has been described in the patent literature, starting from 2-methyl-6-nitrobenzoic acid. The process involves a four-step reaction sequence.

## Synthesis Workflow



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Caption: Synthetic pathway for **2-Methoxy-6-methylbenzoic acid**.

## Detailed Synthesis Protocol

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.

### Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

- Materials: 2-methyl-6-nitrobenzoic acid, Methanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
- Procedure:
  - In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.
  - Carefully add a catalytic amount of 10% Pd/C.
  - Seal the vessel and purge with nitrogen, followed by hydrogen gas.
  - Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at room temperature.
  - Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
  - Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
  - Evaporate the methanol under reduced pressure to obtain crude 2-amino-6-methylbenzoic acid.

### Step 2 & 3: Diazotization and Hydrolysis

- Materials: 2-amino-6-methylbenzoic acid, Sulfuric acid, Sodium nitrite, Water.
- Procedure:
  - Prepare a dilute solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.
  - Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

- Prepare a cold (0-5 °C) aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5 °C to form the diazonium salt.
- After the addition is complete, continue stirring for 30 minutes.
- Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will evolve nitrogen gas.
- Cool the reaction mixture and extract the product, 2-hydroxy-6-methylbenzoic acid, with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extracts and evaporate the solvent.

#### Step 4: Methylation

- Materials: 2-hydroxy-6-methylbenzoic acid, Dimethyl sulfate, Sodium hydroxide, Water.
- Procedure:
  - Dissolve the crude 2-hydroxy-6-methylbenzoic acid in an aqueous solution of sodium hydroxide.
  - Cool the mixture and add dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature and pH of the reaction mixture.
  - After the addition, continue stirring until the reaction is complete (monitor by TLC or HPLC).
  - Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
  - Filter the precipitate, wash with cold water, and dry to yield crude **2-Methoxy-6-methylbenzoic acid**.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for **2-Methoxy-6-methylbenzoic acid** is not readily available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with structurally similar compounds.

**Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~6.8-7.4	Multiplet	3H	Aromatic protons
~3.9	Singlet	3H	-OCH <sub>3</sub>
~2.4	Singlet	3H	-CH <sub>3</sub>

**Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (Carboxylic acid)
~158	C-OCH <sub>3</sub>
~138	C-CH <sub>3</sub>
~130	Aromatic CH
~128	Aromatic C-COOH
~125	Aromatic CH
~110	Aromatic CH
~56	-OCH <sub>3</sub>
~20	-CH <sub>3</sub>

**Table 4: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic acid)
2950-2850	C-H stretch (Aliphatic)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C stretch (Aromatic)
~1250	C-O stretch (Aryl ether)

**Table 5: Predicted Mass Spectrometry Fragmentation**

m/z	Proposed Fragment
166	[M] <sup>+</sup> (Molecular ion)
151	[M - CH <sub>3</sub> ] <sup>+</sup>
148	[M - H <sub>2</sub> O] <sup>+</sup>
135	[M - OCH <sub>3</sub> ] <sup>+</sup>
121	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Biological Activity and Mechanism of Action

### Role as a Fungicide Precursor

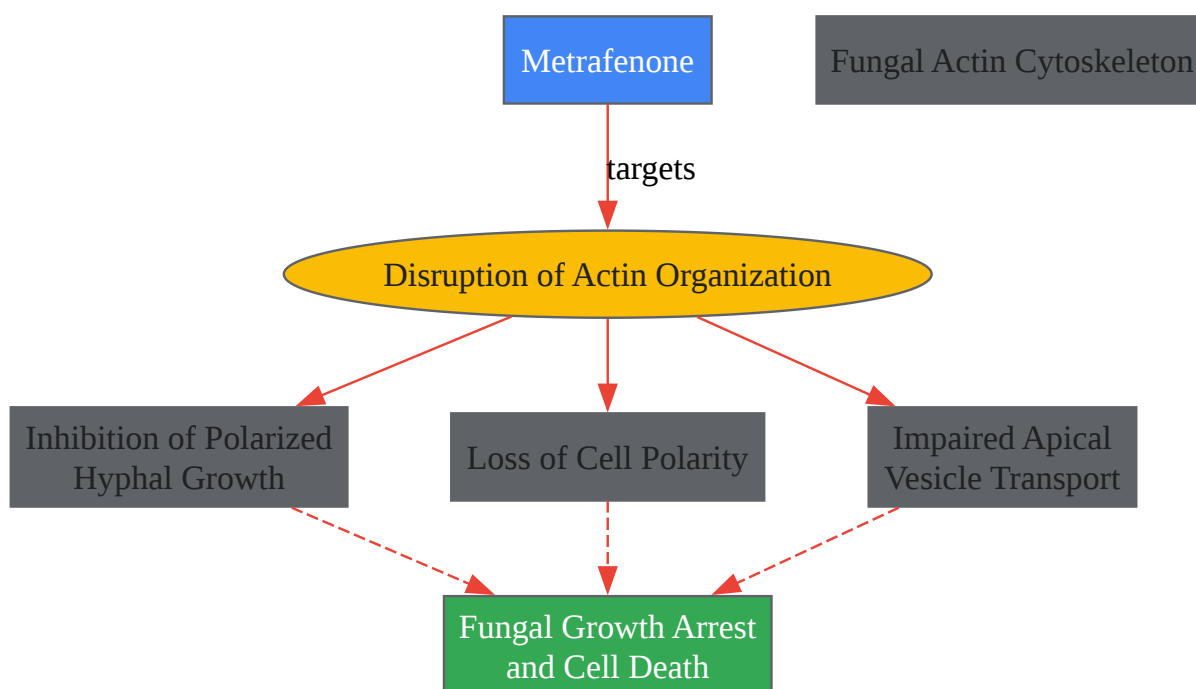
The primary and well-documented biological relevance of **2-Methoxy-6-methylbenzoic acid** is its role as a key intermediate in the synthesis of the fungicide metrafenone. Metrafenone is highly effective against powdery mildew on crops like cereals and grapes.

### Mechanism of Action of Metrafenone

Metrafenone exhibits a unique mode of action by targeting the fungal cytoskeleton. Specifically, it disrupts the organization of the actin cytoskeleton. This disruption interferes with several crucial cellular processes in the fungus, including:

- Hyphal morphogenesis and polarized growth.
- Establishment and maintenance of cell polarity.
- Apical vesicle transport.

The disorganization of the actin cytoskeleton leads to abnormal hyphal branching, swelling, and ultimately, the cessation of fungal growth and development.



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## References

- 1. 2-Methoxy-6-methylbenzoic acid | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 273170 - PubChem [pubchem.ncbi.nlm.nih.gov]



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Email: [info@benchchem.com](mailto:info@benchchem.com)